Opyranose is primarily sourced from glucose and other hexoses through enzymatic or chemical synthesis. It belongs to the class of carbohydrates, specifically under the category of aldoses due to its aldehyde functional group. The compound is characterized by its six-membered ring structure, which contributes to its stability and reactivity in biochemical pathways.
The synthesis of opyranose can be achieved through several methods:
The reaction conditions for chemical synthesis usually involve:
Opyranose features a six-membered ring composed of five carbon atoms and one oxygen atom. The molecular formula for opyranose derived from glucose is . Its structure can be represented as follows:
The InChI Key for opyranose is FIUGNIONPNSJNO-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
Opyranose participates in various chemical reactions, including:
The mechanism of action for opyranose involves its phosphorylation by enzymes such as hexokinase, converting it into glucose-6-phosphate. This phosphorylated form is crucial as it enters metabolic pathways like glycolysis and the pentose phosphate pathway. Key enzymes involved include:
Relevant data includes melting point ranges around 146°C and specific rotation values that indicate optical activity typical for carbohydrates.
Opyranose has diverse applications across various fields:
Pyranose Oxidase (POx, EC 1.1.3.10) belongs to the glucose-methanol-choline (GMC) superfamily of oxidoreductases within the CAZy Auxiliary Activity family AA3_4. This phylogenetic classification encompasses flavoproteins characterized by a conserved FAD-binding domain and catalytic versatility in oxidizing carbohydrate substrates. The GMC superfamily exhibits a broad evolutionary radiation across biological kingdoms:
Table 1: Phylogenetic Distribution of Pyranose Oxidases
Evolutionary Group | Representative Organisms | Quaternary Structure | FAD Linkage |
---|---|---|---|
Basidiomycete Fungi | Trametes multicolor, Peniophora gigantea | Tetrameric | Covalent (His-N3) |
Actinobacterial Clade A | Kitasatospora aureofaciens | Not determined | Covalent? |
Actinobacterial Clade B | Streptomyces canus, Arthrobacter siccitolerans | Monomeric | Non-covalent |
Proteobacteria | Pseudomonas frederiksbergensis | Monomeric | Non-covalent |
Pyranose 2-oxidase employs a ping-pong bi-bi kinetic mechanism involving two half-reactions:
Notably, pH modulates catalytic efficiency: acidic conditions favor C2 oxidation, while alkaline pH enables C3 oxidation in some isoforms [8].
POx exhibits broader substrate promiscuity than related enzymes like glucose oxidase:
Table 2: Substrate Specificity and Regioselectivity of Pyranose Oxidases
Substrate Class | Examples | Oxidation Position(s) | Catalytic Efficiency (kₛₜₐₜ/Kₘ, M⁻¹s⁻¹) |
---|---|---|---|
Aldohexoses | D-glucose, D-galactose | C2 > C3 | 10⁴–10⁵ (glucose) |
Aldopentoses | D-xylose | C2 | ~10⁴ |
Lactones | D-glucono-1,5-lactone | C2 | Not determined |
C-Glycosides | Puerarin | C3 (bacterial POx) | Low (10¹–10²) |
FAD is indispensable for POx catalysis, functioning as a two-electron acceptor:
Isotopic probes reveal atomic details of the catalytic mechanism:
Table 3: Kinetic Parameters and Isotope Effects in Pyranose Oxidase
Kinetic Parameter | Wild-Type POx | H167A Mutant (Non-covalent FAD) | Interpretation |
---|---|---|---|
kᵣₑd (s⁻¹, glucose) | 220 ± 10 | 10 ± 0.5 | Covalent FAD accelerates reduction 22-fold |
Primary KIE (kH/kD) | 8.84 ± 0.05 | 8.1 ± 0.1 | C2-H cleavage rate-limiting |
Solvent KIE (kH₂O/kD₂O) | ~1.0 | ~1.0 | Deprotonation not synchronized with reduction |
Kₘ (glucose, mM) | 0.25–0.5 | 1.5 ± 0.2 | Weaker substrate binding without covalent FAD |
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